Cas no 392318-38-6 (ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate)

Ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate is a specialized organic compound featuring a 1,3,4-thiadiazole core functionalized with a 3,5-dimethylbenzamido group and an ethyl acetate sulfanyl side chain. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and pharmacologically active intermediates. The presence of the thiadiazole ring enhances stability, while the ester group offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and nucleophilic substitutions. This compound is suitable for research applications requiring precise structural modifications, such as medicinal chemistry or agrochemical development. Proper handling under controlled conditions is recommended due to its reactive functional groups.
ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate structure
392318-38-6 structure
Product name:ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
CAS No:392318-38-6
MF:C15H17N3O3S2
Molecular Weight:351.443780660629
CID:6437209

ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate
    • ethyl 2-((5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
    • Acetic acid, 2-[[5-[(3,5-dimethylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester
    • インチ: 1S/C15H17N3O3S2/c1-4-21-12(19)8-22-15-18-17-14(23-15)16-13(20)11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,17,20)
    • InChIKey: IKCOEEYWPQGBAB-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CSC1=NN=C(NC(=O)C2=CC(C)=CC(C)=C2)S1

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 8.10±0.50(Predicted)

ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0417-2072-25mg
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0417-2072-2μmol
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0417-2072-15mg
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0417-2072-1mg
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0417-2072-20mg
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0417-2072-100mg
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F0417-2072-10μmol
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0417-2072-5mg
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0417-2072-50mg
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0417-2072-20μmol
ethyl 2-{[5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
392318-38-6 90%+
20μmol
$79.0 2023-07-28

ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate 関連文献

ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetateに関する追加情報

Professional Introduction to Ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate (CAS No. 392318-38-6)

Ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate, a compound with the CAS number 392318-38-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities. The molecular structure of this compound features a complex arrangement of functional groups, including 1,3,4-thiadiazole, 3,5-dimethylbenzamide, and acetic acid ethyl ester, which contribute to its unique chemical properties and biological relevance.

The 1,3,4-thiadiazole core is a well-known scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. This heterocycle has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 3,5-dimethylbenzamide moiety into the structure enhances the compound's interaction with biological targets, potentially leading to improved pharmacological effects. Additionally, the presence of the acetic acid ethyl ester group provides a suitable pharmacokinetic profile, facilitating better absorption and distribution within the body.

In recent years, there has been growing interest in developing novel derivatives of thiadiazole-based compounds due to their demonstrated efficacy in various therapeutic applications. The synthesis and characterization of Ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate have been influenced by cutting-edge research in medicinal chemistry. For instance, studies have shown that modifications in the thiadiazole ring can significantly alter the biological activity of these compounds. The specific substitution pattern in Ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate has been carefully designed to optimize its interaction with biological targets while minimizing off-target effects.

The pharmaceutical industry has increasingly focused on developing small-molecule inhibitors that target specific enzymes and receptors involved in disease pathways. Ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate has shown promise as a potential inhibitor of certain enzymes that play crucial roles in cancer progression and inflammation. Preliminary in vitro studies have demonstrated its ability to modulate the activity of these enzymes by binding to their active sites. This binding interaction is facilitated by the presence of key functional groups such as the amide bond and the sulfanyl group in the thiadiazole ring.

The development of new drug candidates often involves a multi-step synthetic process that requires careful optimization to ensure high yield and purity. The synthesis of Ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate has been achieved through a series of well-defined chemical transformations. These include condensation reactions between appropriate precursors followed by functional group modifications such as sulfanylation and esterification. Each step in the synthesis has been optimized to maximize efficiency while maintaining high chemical purity.

In addition to its potential therapeutic applications, Ethyl 2-{5-(3,5-dimethylbenzamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetate has also been explored for its role in drug discovery research. Its unique structural features make it a valuable scaffold for designing new analogs with enhanced biological activity. Researchers have utilized computational methods such as molecular docking and virtual screening to identify potential binding interactions between this compound and biological targets. These studies have provided valuable insights into the mechanisms by which this compound exerts its pharmacological effects.

The safety and efficacy of any new drug candidate must be rigorously evaluated before it can be considered for clinical use. Ethyl 2-{5-(3-methylbenzamido)-1-methylthio]-4H-[1]-pyrazolo[4',3':4:5]thiadiazole (CAS No. 879987-90-0) is another derivative that has been studied for its potential therapeutic applications. Comparative studies between Ethyl 2-{5-(methylbenzamido)-1-methylthio]-4H-[1]-pyrazolo[4',3':4:5]thiadiazole and Ethyl 2-{5-(dimethylbenzamido)-1-methylthio]-4H-[1]-pyrazolo[4',3':4:5]thiadiazole have provided valuable insights into the impact of substituents on biological activity. These findings have informed the design of new drug candidates with improved pharmacological profiles.

The future prospects for Ethyl 2-{5-(dimethylbenzamido)-1-methylthio]-4H-[1]-pyrazolo[4',3':4:5]thiadiazole are promising as ongoing research continues to uncover new applications for thiadiazole-based compounds. Advances in synthetic methodologies have made it possible to produce these derivatives with greater ease and efficiency than ever before. This has opened up new avenues for drug discovery research and development.

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